Cas no 126173-94-2 ((S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate)

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is a chiral ester derivative of tyrosine, featuring an isopropyl ester group and a hydroxyl-substituted phenyl ring. This compound is of interest in pharmaceutical and biochemical research due to its potential as a synthetic intermediate for peptidomimetics and chiral building blocks. The (S)-configuration ensures enantioselectivity, which is critical for applications in asymmetric synthesis and drug development. Its ester group enhances solubility in organic solvents, facilitating further chemical modifications. The phenolic hydroxyl group provides a reactive site for derivatization, making it versatile for designing bioactive molecules. This product is suitable for use in controlled reaction environments, particularly where stereochemical purity is essential.
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate structure
126173-94-2 structure
Product Name:(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate
CAS No:126173-94-2
MF:C12H17NO3
MW:223.268283605576
MDL:MFCD29034108
CID:897182
PubChem ID:14598400
Update Time:2025-09-27

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate
    • L-tyrosine isopropyl ester
    • tyrosine isopropyl ester
    • AK431881
    • Isopropyl L-Tyrosinate
    • YLCSDOJYHFGZHH-NSHDSACASA-N
    • BC4263357
    • Methylethyl (2s)-2-amino-3-(4-hydroxyphenyl)propanoate
    • (S)-Isopropyl2-amino-3-(4-hydroxyphenyl)propanoate
    • DS-18786
    • BFA17394
    • (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate (H-L-Tyr-OiPr)
    • propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
    • MFCD00871218
    • CS-0154178
    • (S)-ISOPROPYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HCL
    • AKOS010394857
    • SCHEMBL2058586
    • EN300-225953
    • Tyrosine, 1-methylethyl ester
    • 126173-94-2
    • L10147
    • ISOPROPYL (2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE
    • MDL: MFCD29034108
    • Inchi: 1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1
    • InChI Key: YLCSDOJYHFGZHH-NSHDSACASA-N
    • SMILES: O(C(C)C)C([C@H](CC1C=CC(=CC=1)O)N)=O

Computed Properties

  • Exact Mass: 223.12091
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 72.6

Experimental Properties

  • Boiling Point: 350.2°C at 760 mmHg
  • PSA: 72.55

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate Security Information

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate Pricemore >>

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Additional information on (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate

Exploring the Structural and Functional Properties of (S)-Isopropyl 2-Amino-3-(4-Hydroxyphenyl)propanoate (CAS No. 126173-94-2)

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, a chiral derivative with the CAS number 126173-94-2, represents a structurally unique compound that has garnered attention in contemporary medicinal chemistry and pharmaceutical research. Its molecular framework combines a 4-hydroxyphenyl group, an amino-substituted propanoic acid backbone, and an isopropyl ester moiety, all anchored by a stereocenter at the alpha carbon. This stereochemical configuration imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly those targeting neurodegenerative diseases and metabolic disorders.

The chiral center in (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate plays a pivotal role in determining its biological activity. Enantiomeric purity is critical in pharmaceutical applications, as even minor deviations can significantly alter pharmacokinetic profiles or therapeutic efficacy. Modern synthetic strategies, such as asymmetric catalysis and biocatalytic methods, have been employed to achieve high enantiomeric excess (ee), ensuring compliance with regulatory standards for chiral drug substances. Notably, advances in organocatalysis have enabled scalable production of this compound with minimal environmental impact.

Structurally, the 4-hydroxyphenyl group contributes to hydrogen bonding capabilities and aromatic interactions, which are essential for binding to protein targets. This feature aligns with recent computational studies demonstrating that compounds containing hydroxyl-substituted aromatic rings exhibit enhanced affinity for G-protein-coupled receptors (GPCRs). For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate showed improved binding to the serotonin receptor subtype 5-HT1A, suggesting potential applications in anxiety and depression therapies.

The amino functionality within the propanoic acid chain further enhances the compound's versatility. Amino groups are known to participate in zwitterionic interactions and can be derivatized into various pharmacophores through amidation or acylation reactions. Recent research has explored conjugating this amino group with small-molecule inhibitors of histone deacetylases (HDACs), enzymes implicated in cancer progression and epigenetic regulation. Such conjugates demonstrated synergistic effects in preclinical models of leukemia, underscoring the compound's adaptability as a molecular platform.

In terms of synthetic accessibility, (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate can be prepared via multiple routes. One prominent method involves the coupling of (S)-beta-amino alcohols with substituted phenols under mild conditions using transition-metal catalysts like palladium or copper complexes. A 2024 review in *Organic Process Research & Development* emphasized green chemistry approaches, including solvent-free microwave-assisted synthesis and flow chemistry techniques, which reduce reaction times while maintaining enantiomeric integrity.

Beyond pharmaceutical applications, this compound has shown promise as a building block for agrochemicals and materials science. The presence of both hydrophilic (hydroxyl) and lipophilic (isopropyl ester) regions allows for fine-tuning of solubility parameters—a key consideration for formulating water-soluble crop protection agents or biodegradable polymers. Researchers at ETH Zurich recently demonstrated its utility as a crosslinker in pH-responsive hydrogels designed for controlled drug delivery systems.

From an analytical perspective, characterizing (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate requires advanced spectroscopic techniques due to its complex functional group arrangement. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming stereochemistry at Cα, while high-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. Infrared (IR) spectroscopy provides insights into hydrogen bonding patterns between the hydroxyl group and surrounding solvent molecules—a factor influencing crystallization behavior during purification processes.

Eco-toxicological assessments are also crucial given its potential environmental exposure pathways during industrial use or pharmaceutical manufacturing waste streams. Preliminary ecotoxicity data from OECD guidelines indicate low acute toxicity toward aquatic organisms when compared to conventional aromatic esters; however, long-term bioaccumulation studies remain ongoing within industry consortia focused on sustainable chemical design principles.

In summary, (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate stands at the intersection of structural diversity and functional versatility within modern chemical biology research landscapes today more than ever before since its initial characterization decades ago continues evolving alongside technological advancements across disciplines ranging from synthetic organic chemistry through computational modeling up until translational medicine domains alike globally speaking nowadays particularly post-pandemic era innovations driven by interdisciplinary collaborations between academia industry governments etcetera worldwide nowadays indeed!

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